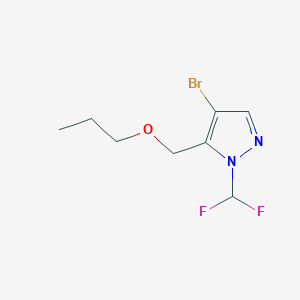
4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant interest in scientific research due to its potential use in various fields. This pyrazole derivative is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that this compound may act as an inhibitor of specific enzymes or proteins involved in various biological processes such as cell division, inflammation, and neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole has various biochemical and physiological effects depending on the specific application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In agrochemicals, it has been shown to inhibit the growth of specific weeds and fungi. In materials science, it has been shown to have specific properties such as high thermal stability and solubility in organic solvents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments include its high yield of synthesis, its potential as a drug candidate, and its specific properties in materials science. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity in biological systems.
Zukünftige Richtungen
For 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole research include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential use in other fields such as nanotechnology and catalysis. Additionally, studies on the toxicity and safety of this compound in biological systems are needed to fully understand its potential as a drug candidate.
Synthesemethoden
The synthesis of 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-5-(propoxymethyl)-1H-pyrazole with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at an elevated temperature. The yield of the reaction is around 60-70%.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole has been studied for its potential use in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. In agrochemicals, it has been studied for its potential as a herbicide and fungicide. In materials science, it has been investigated for its potential as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
4-bromo-1-(difluoromethyl)-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2O/c1-2-3-14-5-7-6(9)4-12-13(7)8(10)11/h4,8H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAPDVHIBXBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate](/img/structure/B2895717.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)
![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)
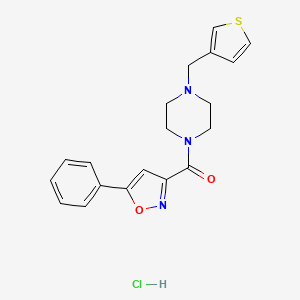
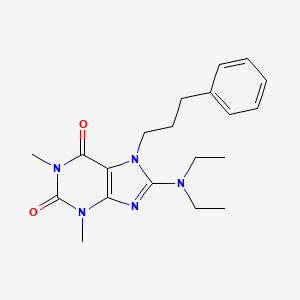
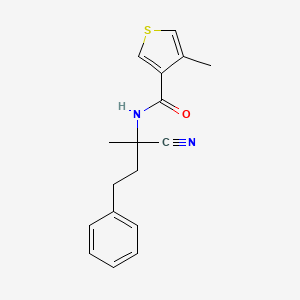
![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)
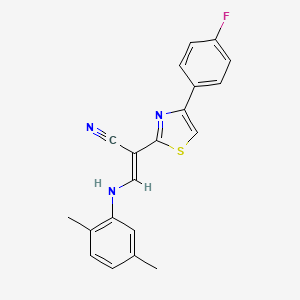
![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)
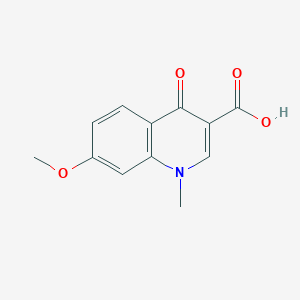
![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)